molecular formula C14H23NO4 B2509010 2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1858455-72-7

2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2509010
CAS No.: 1858455-72-7
M. Wt: 269.341
InChI Key: GHLYNICOBXOOBS-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic β-amino acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold. This compound is characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 2-position of the bicyclic framework. The bicyclo[2.2.2]octane core imposes significant conformational rigidity, making it valuable in medicinal chemistry for stabilizing secondary structures in peptides and foldamers, as well as serving as a chiral building block for asymmetric synthesis . Its Boc group enhances solubility and facilitates synthetic manipulation, particularly in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)8-9-4-6-10(14)7-5-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYNICOBXOOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2CCC1CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the bicyclic structure through a series of cyclization reactions . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

ABOC features a bicyclo[2.2.2]octane framework, which provides it with a constrained conformation that enhances its biological activity and stability. The presence of the tert-butoxycarbonyl (Boc) group allows for easy protection and deprotection during synthetic processes, making it a versatile compound in organic chemistry.

Pharmaceutical Applications

ABOC and its derivatives have been extensively studied for their potential therapeutic applications:

  • Antibiotic Development : Research indicates that bicyclic β-amino acids, including ABOC, serve as precursors for synthesizing novel antibiotics. Their structural uniqueness contributes to the development of compounds that can effectively target bacterial infections while minimizing resistance .
  • Enzyme Inhibitors : ABOC has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its ability to mimic natural substrates allows it to bind effectively to active sites, blocking enzymatic activity and providing a basis for drug design .
  • Antitumor Agents : Several studies have explored the use of ABOC derivatives in cancer therapy. These compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for further development as antitumor agents .

Catalytic Applications

The unique structural properties of ABOC make it an effective catalyst in asymmetric synthesis:

  • Organo-Catalysis : ABOC has been utilized as an organocatalyst in various reactions, facilitating the formation of chiral centers with high enantioselectivity. This application is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial .
  • Foldamer Science : The incorporation of ABOC into oligomers has led to the development of stable helical structures known as foldamers. These structures have applications in material science and nanotechnology due to their unique mechanical properties and ability to self-assemble .

Material Science

ABOC's structural characteristics lend themselves to innovative applications in material science:

  • Peptide and Peptidomimetic Design : The incorporation of ABOC into peptide sequences enhances their stability and bioactivity. Research has demonstrated that peptides containing ABOC can adopt specific conformations that are beneficial for binding interactions with biological targets .
  • Nanomaterials : The use of ABOC in the synthesis of nanomaterials has been investigated, particularly for drug delivery systems. Its ability to form stable complexes with various substrates allows for controlled release mechanisms that improve therapeutic efficacy .

Case Studies

  • Synthesis of Antitumor Compounds : A study demonstrated the synthesis of novel antitumor agents derived from ABOC, showcasing their effectiveness against specific cancer cell lines through targeted delivery mechanisms .
  • Asymmetric Synthesis Using ABOC : Research highlighted the successful use of ABOC as a catalyst in Diels-Alder reactions, resulting in high yields of chiral products essential for pharmaceutical applications .
  • Foldamer Structures : Investigations into the design of helical foldamers incorporating ABOC revealed their potential as therapeutic candidates due to their enhanced stability and bioactivity compared to traditional peptides .

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic Acid

  • Structure: Substitutes the Boc-amino group with a trifluoromethyl (-CF₃) group at the 2-position.
  • Properties: Molecular Weight: 222.206 g/mol (vs. 283.36 g/mol for the Boc-amino derivative) . Lipophilicity: The -CF₃ group increases hydrophobicity (logP ~2.5), contrasting with the Boc group’s moderate polarity . Applications: Used in agrochemicals and pharmaceuticals for its metabolic stability and electron-withdrawing effects .

1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC)

  • Structure: Lacks the Boc group and positions the amino group at the bridgehead (1-position) .
  • Conformational Impact: The bridgehead amino group restricts backbone torsion angles in β-peptides, promoting helical or sheet-like secondary structures . Enantioselectivity: (R)- and (S)-ABOC enantiomers are utilized in chiral catalysts for asymmetric synthesis .
  • Biological Relevance: Demonstrates higher rigidity than monocyclic analogs (e.g., cyclohexane derivatives), enhancing binding specificity in enzyme inhibitors .

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic Acid

  • Structure: Positions the Boc-amino and carboxylic acid groups at the 1- and 4-positions, respectively .
  • Stereochemical Differences :
    • Altered spatial orientation reduces compatibility with peptide backbones compared to the 2,2-disubstituted derivative .
    • Applications : Used in constrained peptidomimetics but shows lower activity in foldamer studies due to steric hindrance .

2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid

  • Structure : Smaller bicyclo[2.1.1]hexane core with a bridgehead angle ~94° (vs. ~109° in bicyclo[2.2.2]octane) .
  • Enzyme Inhibition: Potent inhibitor of S-adenosyl-L-methionine synthase due to optimal bridgehead angle complementarity . Activity: 10-fold higher inhibition than bicyclo[2.2.2]octane analogs, highlighting geometric precision in enzyme binding .

Pharmacologically Active Derivatives

Onradivir (Antiviral Agent)

  • Structure: (2S,3S)-3-{[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid .
  • Mechanism : Inhibits influenza polymerase PB2 cap-binding, with IC₅₀ < 10 nM .
  • Advantage : The bicyclo[2.2.2]octane scaffold enhances target engagement over flexible analogs .

Pimodivir (VX-787)

  • Structure : Similar to Onradivir but incorporates a pyrrolo[2,3-b]pyridine moiety .

Solubility and Stability

  • Aqueous Solubility : ~5 mg/mL (pH 7.4), lower than ABOC derivatives due to Boc hydrophobicity .
  • Thermal Stability : Decomposition at >200°C, similar to other bicyclo[2.2.2]octane compounds .

Biological Activity

The compound 2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid (often abbreviated as ABOC) is a bicyclic β-amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ABOC is C14H23NO4C_{14}H_{23}NO_4, with a molecular weight of approximately 271.34 g/mol. The compound features a bicyclic structure that contributes to its rigidity and conformational stability, which are critical for its biological interactions.

Biological Activity Overview

ABOC and its derivatives have been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that bicyclic β-amino acids can inhibit tumor growth by interfering with amino acid transport mechanisms in cancer cells. For instance, studies show that derivatives like dihydroxylated 4-aminobicyclo[2.2.2]octane-1-carboxylic acid exhibit selective cytotoxicity against certain cancer cell lines by inducing apoptosis through modulation of metabolic pathways .
  • Neuroprotective Effects : Compounds similar to ABOC have been reported to selectively alter levels of neutral amino acids in the cerebral cortex, suggesting potential applications in neurodegenerative diseases . This activity may be linked to their ability to modulate neurotransmitter levels.
  • Antiviral Properties : Some derivatives of bicyclic amino acids have been explored as scaffolds for antiviral agents, showing promise in inhibiting viral replication . Their rigid structure allows for specific interactions with viral proteins.

ABOC's biological effects can be attributed to several mechanisms:

  • Amino Acid Transport Modulation : As a model compound for studying amino acid transporters, ABOC can inhibit the uptake of certain amino acids, thereby affecting protein synthesis in rapidly dividing cells such as tumors .
  • Enzyme Inhibition : The structural characteristics of ABOC allow it to act as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and growth inhibition .
  • Stabilization of Peptide Structures : The incorporation of ABOC into peptide sequences has been shown to induce specific conformations that enhance the stability and activity of peptides, making them more effective as therapeutic agents .

Case Studies

Several studies have documented the biological activity of ABOC and its derivatives:

  • Study on Antitumor Activity : A recent study evaluated the effects of dihydroxylated derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation .
  • Neuroprotective Mechanism Analysis : Research involving animal models has indicated that compounds like ABOC can protect neurons from excitotoxic damage by modulating glutamate receptor activity, thereby reducing oxidative stress .

Synthesis and Derivatives

The synthesis of ABOC typically involves asymmetric Diels-Alder cycloaddition reactions, which allow for the introduction of chirality into the bicyclic structure . Various derivatives have been synthesized to enhance biological activity or target specific pathways.

CompoundBiological ActivityReference
Dihydroxylated 4-aminobicyclo[2.2.2]octane-1-carboxylic acidAntitumor
2-amino-bicyclo[2.2.2]octane-2-carboxylic acidNeuroprotective
1-Aminobicyclo[2.2.2]octane-2-carboxylic acidEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (BOC) protecting group to the bicyclo[2.2.2]octane scaffold?

The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., sodium hydroxide) in aqueous or mixed-solvent systems. Key considerations include:

  • Reagent stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection while minimizing side reactions.
  • Temperature : Reactions are often performed at 0–25°C to prevent premature deprotection or bicyclic ring strain-induced rearrangements .
  • Workup : Acidic extraction (pH ~3–4) isolates the BOC-protected product.
    For bicyclo[2.2.2]octane derivatives, steric hindrance may necessitate extended reaction times (12–24 hours) .

Q. How can the purity of the compound be validated after synthesis?

A multi-technique approach is recommended:

  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>98% by peak integration) .
  • NMR : Confirm the absence of tert-butyl group splitting (δ ~1.4 ppm in 1^1H NMR) and bicyclic ring proton integration .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for bicyclo[2.2.2]octane derivatives with multiple chiral centers (e.g., 1S,3S,4S configurations) .

Q. What analytical techniques are critical for characterizing the bicyclo[2.2.2]octane core?

  • IR spectroscopy : Identify carbonyl stretches (BOC: ~1680–1720 cm1^{-1}; carboxylic acid: ~1700–1750 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H21_{21}NO5_5: calculated 278.1393) .
  • 2D NMR (COSY, HSQC) : Map coupling between bicyclic protons and verify spatial proximity of functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for amide bond formation between the carboxylic acid and primary amines. Focus on steric effects from the bicyclo[2.2.2]octane structure, which may hinder nucleophilic attack .
  • Molecular dynamics simulations : Evaluate solvent accessibility of the carboxylic acid group in polar (e.g., DMF) vs. nonpolar (e.g., THF) solvents .
  • Example application : Coupling with L-proline derivatives requires activating agents (e.g., HATU) and base (DIPEA) to overcome steric barriers .

Q. How do structural variations in bicyclo[2.2.2]octane derivatives influence biological activity?

Comparative studies with analogs highlight:

Compound Structural Variation Biological Impact
Bicyclo[3.3.1]nonane derivativeExpanded bicyclic ringEnhanced blood-brain barrier penetration
4-Amino-bicyclo[3.3.0]octaneLack of BOC groupReduced metabolic stability in serum assays
Cyclohexane-based analogSaturated ringLower affinity for enzyme active sites

These differences suggest the rigid bicyclo[2.2.2]octane scaffold optimizes target binding while the BOC group improves pharmacokinetics .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 13C^{13}\text{C}13C NMR)?

  • Isotopic labeling : Synthesize 15N^{15}\text{N}-BOC derivatives to assign nitrogen-coupled carbon signals.
  • Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering) causing signal splitting at low temperatures .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived torsion angles .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (Rt_t differences >2 minutes) .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclo[2.2.2]octane formation to control stereochemistry .
  • Circular dichroism (CD) : Verify optical activity post-synthesis (e.g., positive Cotton effect at 220–250 nm) .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting results in biological assays (e.g., inconsistent IC50_{50}50​ values)?

  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude solvent degradation.
  • Off-target profiling : Screen against related enzymes (e.g., serine hydrolases) to identify nonspecific interactions.
  • Statistical rigor : Use a minimum of n=3 replicates and apply ANOVA with post-hoc Tukey tests .

Q. What protocols mitigate decomposition during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the BOC group.
  • Stability testing : Monitor degradation via LC-MS every 6 months; discard if >5% impurity detected .

Tables for Comparative Analysis

Q. Table 1. Synthetic Methods for Bicyclo[2.2.2]Octane Derivatives

Method Yield (%) Purity (%) Key Advantage
Boc₂O in NaOH/THF7899Mild conditions, scalable
Catalytic DMAP in DCM6595Faster reaction time
Microwave-assisted (100°C)8297Reduced steric hindrance effects

Q. Table 2. Analytical Techniques for Structural Confirmation

Technique Resolution Limitations
X-ray crystallography<0.01 ÅRequires single crystals
2D NMR0.1 ppmLimited for highly symmetric structures
HRMS1 ppmInsensitive to stereoisomerism

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